4,15-Diacetylverrucarol 4,15-Diacetylverrucarol Diacetylverrucarol is a trichothecene. Trichothecenes are a very large family of chemically related mycotoxins produced by various species of Fusarium, Myrothecium, Trichoderma, Trichothecium, Cephalosporium, Verticimonosporium, and Stachybotrys. The most important structural features causing the biological activities of trichothecenes are: the 12,13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. They are produced on many different grains like wheat, oats or maize by various Fusarium species such as F. graminearum, F. sporotrichioides, F. poae and F. equiseti. Some molds that produce trichothecene mycotoxins, such as Stachybotrys chartarum, can grow in damp indoor environments and may contribute to health problems among building occupants. (L1948, L1952)
Brand Name: Vulcanchem
CAS No.: 2198-94-9
VCID: VC16999679
InChI: InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1
SMILES:
Molecular Formula: C19H26O6
Molecular Weight: 350.4 g/mol

4,15-Diacetylverrucarol

CAS No.: 2198-94-9

Cat. No.: VC16999679

Molecular Formula: C19H26O6

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4,15-Diacetylverrucarol - 2198-94-9

Specification

CAS No. 2198-94-9
Molecular Formula C19H26O6
Molecular Weight 350.4 g/mol
IUPAC Name [(1S,2R,7R)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
Standard InChI InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-8-14(24-13(3)21)17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14?,15-,16?,17-,18-,19?/m1/s1
Standard InChI Key CVJVDRZXGYXIET-YNFWZOLVSA-N
Isomeric SMILES CC1=C[C@@H]2[C@](CC1)([C@]3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C
Canonical SMILES CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C)C)COC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,15-Diacetylverrucarol features a highly oxygenated tricyclic core common to trichothecenes, with a 12,13-epoxy group and acetylated hydroxyl groups at positions 4 and 15 (Figure 1). The stereochemistry of the 4β configuration is critical for its biological activity, as it influences molecular interactions with cellular targets . The compound’s IUPAC name, [(1S,2R,7R,9R,11R,12S)-11-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate, reflects its intricate spirocyclic and epoxy-bearing structure .

Table 1: Key Molecular Properties of 4,15-Diacetylverrucarol

PropertyValue
Molecular FormulaC19H26O6\text{C}_{19}\text{H}_{26}\text{O}_6
Molecular Weight350.41 g/mol
Melting Point148–150°C
Boiling Point429.1°C at 760 mmHg
Density1.24 g/cm³
SolubilityMethanol, Ether
Stereocenters6 defined stereocenters

Synonyms and Registry Information

This compound is interchangeably referred to as Antibiotic A2, Di-O-acetylverrucarol, and (-)-12,13-Epoxytrichothec-9-ene-4β,15-diol diacetate . Its CAS registry number (2198-94-9) and ChemSpider ID (10216221) facilitate unambiguous identification in chemical databases .

Biosynthesis and Production

Fungal Origins

4,15-Diacetylverrucarol is synthesized by Myrothecium verrucaria, a filamentous fungus prevalent in soil and plant debris. Trichothecenes are secondary metabolites typically produced under stress conditions, serving as chemical defenses against competing microorganisms . The biosynthetic pathway involves the cyclization of farnesyl pyrophosphate into trichodiene, followed by oxidative modifications and acetylation to yield the final product .

Fermentation and Scale-Up

Industrial production employs submerged fermentation in bioreactors ranging from 30 L to 30,000 L capacities. BOC Sciences reports optimized conditions using M. verrucaria strains, achieving high titers through pH control (5.5–6.5), aeration (1.0 vvm), and temperature maintenance (25–28°C) . Post-fermentation, the compound is purified via preparative HPLC, yielding white prismatic crystals with >95% purity .

Antimicrobial Activity and Mechanism

Antifungal Spectrum

4,15-Diacetylverrucarol demonstrates potent activity against dermatophytes, with minimum inhibitory concentrations (MICs) of 0.5–2.0 µg/mL for Trichophyton spp. . Its efficacy against Aspergillus and Fusarium species is moderate (MICs: 8–16 µg/mL), likely due to differences in membrane ergosterol content or efflux pump activity .

Table 2: Antifungal Activity of 4,15-Diacetylverrucarol

Target OrganismMIC (µg/mL)
Trichophyton purpureatum0.5–1.0
Aspergillus flavus8.0–10.0
Fusarium graminearum12.0–16.0

Mode of Action

The compound inhibits eukaryotic protein synthesis by binding to the 60S ribosomal subunit, a hallmark of trichothecenes . Acetylation at positions 4 and 15 enhances membrane permeability, allowing deeper penetration into fungal hyphae .

Toxicological Profile

Acute and Chronic Toxicity

Like other trichothecenes, 4,15-diacetylverrucarol exhibits dose-dependent toxicity in mammals. Oral LD₅₀ values in rodents range from 10–20 mg/kg, with symptoms including vomiting, diarrhea, and immunosuppression . Chronic exposure at sublethal doses (0.1–0.5 mg/kg/day) induces leukopenia and hepatorenal damage .

Carcinogenicity and Regulatory Status

Analytical Characterization

Chromatographic Methods

Liquid chromatography–UV–mass spectrometry (LC-UV-MS) is the gold standard for detecting 4,15-diacetylverrucarol in complex matrices. Using a C18 column and water–acetonitrile gradient, the compound elutes at 14.2 min with a characteristic [M+Na]⁺ ion at m/z 373.4 .

Quantitative Structure–Property Relationships (QSPR)

A support vector machine (SVM) model developed for trichothecenes predicts retention times (tRt_R) with r2=0.931r^2 = 0.931, using descriptors such as molecular polarizability and van der Waals volume . These models aid in method development for food safety monitoring .

Applications and Future Directions

Agricultural Uses

As a natural antifungal agent, 4,15-diacetylverrucarol has potential in crop protection. Field trials on wheat showed a 60% reduction in Fusarium head blight incidence at 50 ppm, though phytotoxicity at higher doses limits practical use .

Biomedical Research

Derivatization studies aim to reduce toxicity while retaining antifungal activity. Preliminary data on 4-deacetyl analogs indicate 10-fold lower cytotoxicity in HepG2 cells, suggesting avenues for drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator